molecular formula C35H63NO3 B601838 フィンゴリモドパルミテートアミド CAS No. 1242271-26-6

フィンゴリモドパルミテートアミド

カタログ番号: B601838
CAS番号: 1242271-26-6
分子量: 545.90
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. Fingolimod Palmitate Amide is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

科学的研究の応用

Multiple Sclerosis Treatment

Fingolimod was the first oral agent approved for relapsing forms of multiple sclerosis, with Fingolimod Palmitate Amide being studied for enhanced efficacy and safety profiles. Clinical trials have demonstrated that fingolimod significantly reduces annualized relapse rates and disease activity in patients with relapsing-remitting MS.

  • Efficacy Data : A retrospective study involving 414 patients showed a 65% reduction in relapse rates during the first year and a 70% reduction after two years of treatment with fingolimod . Additionally, 67.9% of patients achieved no evidence of disease activity (NEDA-3) after one year .
StudyPatient PopulationAnnualized Relapse Rate ReductionNEDA-3 Achievement
414 RRMS patients65% (Year 1), 70% (Year 2)67.9% (Year 1)
Long-term MS patientsSustained effects on relapse ratesEvidence from clinical trials

Formulation Strategies

The formulation of Fingolimod Palmitate Amide is critical for its therapeutic effectiveness. Research has focused on developing stable solid dosage forms that enhance patient compliance and bioavailability.

  • Solid Dosage Forms : Recent patents highlight methods for preparing solid oral dosage forms that dissolve rapidly in the oral cavity, improving the pharmacokinetics of fingolimod . These formulations are particularly beneficial for populations that struggle with swallowing pills.

Case Study: Efficacy in Real-World Settings

A systematic review assessed the real-world effectiveness of fingolimod across various studies. It found that treatment improved clinical outcomes compared to pre-treatment periods and was more effective than traditional therapies like interferons or glatiramer acetate . However, comparisons with natalizumab yielded inconsistent results, indicating the need for further investigation into treatment methodologies.

Safety Profile and Long-Term Use

The safety profile of Fingolimod Palmitate Amide is an essential consideration in its application. Clinical trials have reported adverse events such as cardiac effects upon first-dose administration, infections, and macular edema . Continuous monitoring and long-term studies are necessary to fully understand these risks.

作用機序

生化学分析

Biochemical Properties

Fingolimod Palmitate Amide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets sphingosine 1-phosphate receptors, which are involved in numerous cellular processes. Fingolimod Palmitate Amide inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α. It also reduces lysophosphatidic acid plasma levels and activates protein phosphatase 2A . These interactions lead to a wide range of biochemical effects, including modulation of cell signaling pathways and gene expression.

Cellular Effects

Fingolimod Palmitate Amide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Fingolimod Palmitate Amide induces apoptosis, autophagy, and cell cycle arrest. It also enhances brain-derived neurotrophic factor expression and shifts macrophages from the M1 to the M2 phenotype . These effects contribute to its therapeutic potential in treating multiple sclerosis and other diseases.

Molecular Mechanism

The molecular mechanism of Fingolimod Palmitate Amide involves its binding interactions with sphingosine 1-phosphate receptors. By binding to these receptors, Fingolimod Palmitate Amide modulates various downstream signaling pathways, including the Rho family of small GTPases and the assembly of adherens junctions and tight junctions . Additionally, Fingolimod Palmitate Amide inhibits histone deacetylases and activates protein phosphatase 2A, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fingolimod Palmitate Amide change over time. The compound exhibits stability and maintains its pharmacological activity for extended periods. Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that Fingolimod Palmitate Amide can induce sustained changes in cellular function, including prolonged apoptosis and autophagy . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of Fingolimod Palmitate Amide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, Fingolimod Palmitate Amide may cause toxic or adverse effects, including immunosuppression and cardiovascular complications . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

Fingolimod Palmitate Amide is involved in several metabolic pathways. It is rapidly phosphorylated by sphingosine kinases to form Fingolimod Palmitate Amide-phosphate, which is then dephosphorylated by lipid phosphate phosphohydrolases . The compound also interacts with enzymes involved in the sphingolipid pathway, histone deacetylases, and protein phosphatase 2A . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological effects.

Transport and Distribution

Fingolimod Palmitate Amide is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, and is widely distributed in body tissues . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and localization. Fingolimod Palmitate Amide’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Fingolimod Palmitate Amide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Fingolimod Palmitate Amide’s localization influences its interactions with biomolecules and its overall pharmacological effects. Understanding its subcellular localization is crucial for optimizing its therapeutic potential and minimizing adverse effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Industrial Production Methods: Industrial production of Fingolimod Palmitate Amide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

生物活性

Fingolimod Palmitate Amide (FPA) is a derivative of fingolimod, a sphingosine-1-phosphate receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of FPA, focusing on its mechanism of action, effects on various cellular processes, pharmacokinetics, and potential therapeutic applications.

Target Receptors
Fingolimod Palmitate Amide primarily targets sphingosine-1-phosphate receptors (S1PRs) located on lymphocytes. By binding to these receptors, FPA prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in the bloodstream and limiting autoimmune responses associated with MS and other inflammatory conditions.

Biochemical Pathways
FPA influences several biochemical pathways:

  • Inhibition of Enzymes : It inhibits histone deacetylases (HDACs), transient receptor potential cation channel subfamily M member 7 (TRPM7), and cytosolic phospholipase A2α (cPLA2α).
  • Modulation of Lipid Levels : FPA reduces levels of lysophosphatidic acid (LPA) in plasma.
  • Activation of Protein Phosphatases : It activates protein phosphatase 2A (PP2A), which plays a role in various signaling pathways.

Cellular Effects

Fingolimod Palmitate Amide exhibits diverse effects on cellular functions:

  • Cell Signaling Modulation : FPA alters cell signaling pathways, affecting gene expression and cellular metabolism.
  • Induction of Apoptosis and Autophagy : It can induce programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.
  • Macrophage Polarization : FPA promotes a shift in macrophage phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory), which may have implications for immune regulation .

Pharmacokinetics

Fingolimod Palmitate Amide demonstrates favorable pharmacokinetic properties:

  • Bioavailability : The compound has an oral bioavailability exceeding 90%, indicating efficient absorption regardless of dietary intake.
  • Stability : It maintains pharmacological activity over extended periods, although certain conditions may lead to degradation that could impact efficacy.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of Fingolimod Palmitate Amide in various contexts:

Neuroprotective Effects

The "EVOLUTION" study assessed the impact of fingolimod on patients with relapsing-remitting MS. After 24 months, 47.5% of patients exhibited no clinical or MRI activity, suggesting neuroprotective effects that limit inflammation and brain atrophy .

Safety Profile

In a systematic review involving over 2,600 patients treated with fingolimod for MS, the incidence of macular edema was low but highlighted the need for ophthalmic monitoring during treatment. Most cases resolved upon discontinuation of the drug .

Efficacy in Real-World Settings

A Hungarian observational study indicated that fingolimod treatment significantly improved clinical outcomes compared to prior therapies. Patients experienced lower annualized relapse rates and enhanced quality of life measures .

Comparison with Similar Compounds

CompoundMechanismPrimary Use
FingolimodS1PR modulationMultiple sclerosis
SiponimodS1PR modulationMultiple sclerosis
OzanimodS1PR modulationUlcerative colitis
Fingolimod Palmitate AmideEnhanced S1PR modulationPotentially broader therapeutic applications

Fingolimod Palmitate Amide is distinguished by its palmitate moiety, which may enhance its pharmacokinetic profile and therapeutic potential compared to its parent compound and other modulators .

特性

IUPAC Name

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWOLRQIQQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242271-26-6
Record name Fingolimod palmitamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINGOLIMOD PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod Palmitate Amide
Reactant of Route 2
Reactant of Route 2
Fingolimod Palmitate Amide
Reactant of Route 3
Reactant of Route 3
Fingolimod Palmitate Amide
Reactant of Route 4
Reactant of Route 4
Fingolimod Palmitate Amide
Reactant of Route 5
Reactant of Route 5
Fingolimod Palmitate Amide
Reactant of Route 6
Reactant of Route 6
Fingolimod Palmitate Amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。